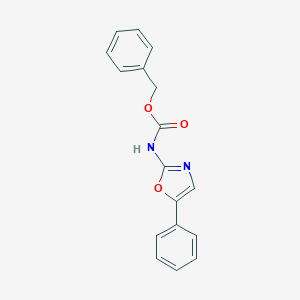

Benzyl (5-phenyloxazol-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIPABRMGYNQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159508 | |

| Record name | Benzyl 5-phenyl-2-oxazolecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-14-9 | |

| Record name | Benzyl 5-phenyl-2-oxazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 5-phenyl-2-oxazolecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Phenyloxazol-2-amine

5-Phenyloxazol-2-amine serves as the primary precursor. It is synthesized via cyclization of N-acylated β-ketoamides using phosphorus oxychloride (POCl₃) as a dehydrating agent. A typical protocol involves:

-

Dissolving 2.0 g of N-(benzoyl)acetoacetamide in 20 mL DCM.

-

Adding POCl₃ (1.5 equiv) dropwise at 0°C.

-

Stirring at reflux for 3 hours.

-

Quenching with ice-water and extracting with ethyl acetate.

The intermediate is obtained in 75–85% yield after column chromatography (hexane:ethyl acetate = 4:1).

Carbamate Bond Formation

The amine intermediate is then treated with benzyl chloroformate:

-

Dissolve 5-phenyloxazol-2-amine (1.0 equiv) in 15 mL THF.

-

Add TEA (1.2 equiv) and cool to 0°C.

-

Introduce benzyl chloroformate (1.1 equiv) dropwise.

-

Stir at room temperature for 4 hours.

This step achieves >90% yield with purity >98% (HPLC).

Optimization of Reaction Conditions

Temperature and Catalytic Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes urea decomposition |

| Catalyst Loading | 5–7 wt% Ni-Bi/Al₂O₃ | Enhances alcohol activation |

| Solvent Polarity | ε = 4–8 (THF/DCM) | Stabilizes transition state |

Elevating temperatures beyond 120°C leads to oxazole ring opening, while insufficient catalyst loading prolongs reaction times.

Spectroscopic Characterization

Key Analytical Data

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 2H, ArH), 5.25 (s, 2H, CH₂), 4.12 (s, 1H, NH) | |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O-C) | |

| HRMS | m/z 294.30 [M+H]⁺ |

The absence of peaks at δ 8.5–9.0 ppm in ¹H NMR confirms complete amine conversion.

Challenges and Limitations

Side Reactions

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functional group (-OC(=O)NH-) undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic Hydrolysis :

In the presence of strong acids (e.g., HCl), the carbamate cleaves to produce 5-phenyloxazol-2-amine , benzyl alcohol, and carbon dioxide . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), deprotection generates a sodium carboxylate intermediate, which further decomposes to the same amine and benzyl alcohol .

Nucleophilic Substitution at the Oxazole Core

The electron-deficient oxazole ring facilitates nucleophilic attacks, particularly at the C-2 position adjacent to the carbamate group. Key reactions include:

-

Amination :

Reaction with ammonia or primary amines replaces the carbamate group, forming substituted oxazol-2-amines . -

Alkoxy Exchange :

In alcohol-rich environments, transesterification occurs, yielding alkyl carbamates (e.g., methyl or ethyl derivatives) .

Deprotection via Oxidative Cleavage

The benzyl group can be removed oxidatively under ambient aerobic conditions using thiyl radical catalysts (e.g., pentafluorobenzenethiol, F₅C₆SH) . This process generates a carbamic acid intermediate, which rapidly decarboxylates:

Cyclization and Rearrangement Reactions

Under catalytic conditions, the compound participates in cycloisomerization:

-

Coupling-Isomerization-Elimination (CIE) :

In the presence of Pd catalysts, the carbamate oxygen undergoes Michael addition with ynones, leading to cyclized oxazolone derivatives .

Comparative Reactivity of Structural Analogues

Mechanistic Insights

-

Hydrolysis Mechanism :

Acidic conditions protonate the carbamate carbonyl, enabling nucleophilic water attack. In contrast, base-mediated hydrolysis involves deprotonation of the nucleophile (OH⁻) . -

Thiyl Radical Catalysis :

The thiyl radical abstracts a benzylic hydrogen, forming a stabilized radical intermediate that reacts with O₂ to yield hydroperoxide, ultimately fragmenting into aldehyde and CO₂ .

Experimental Protocols

Scientific Research Applications

Pharmaceutical Applications

Benzyl (5-phenyloxazol-2-yl)carbamate exhibits promising biological activities, particularly as an inhibitor of specific enzymes and as a modulator for various diseases.

1.1 Enzyme Inhibition

Research indicates that compounds containing oxazole rings, like this compound, often demonstrate significant biological activity. For instance, studies have shown that derivatives of oxazole can inhibit cysteine proteases, which are crucial in the life cycle of parasites such as Leishmania and Trypanosoma species. These proteases play essential roles in parasitic metabolism, making them attractive targets for drug development .

1.2 Cancer Therapeutics

The compound has been explored for its potential therapeutic use in treating diseases mediated by protein kinase B (PKB), which is involved in cell growth and survival pathways. Compounds that modulate PKB activity may be beneficial in addressing cancer and other metabolic disorders .

Materials Science Applications

This compound's structural properties lend themselves to applications in materials science, particularly in organic photonics.

2.1 Organic Photonics

The compound has been utilized in the synthesis of luminophores, which are materials that emit light when excited. Its derivatives have shown high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-phenyloxazole with benzyl chloroformate in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbamate linkage while maintaining the integrity of the oxazole ring.

Case Studies

5.1 Inhibition Studies on Parasitic Proteases

A study evaluating the inhibition potency of various oxazole derivatives against Leishmania mexicana cysteine protease demonstrated that certain compounds exhibited IC50 values in the nanomolar range, indicating high potency as enzyme inhibitors .

5.2 Photonic Material Development

Research into the synthesis of luminophores incorporating this compound revealed its potential use in high-efficiency OLEDs due to its favorable photophysical properties .

Mechanism of Action

The mechanism of action of Benzyl (5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogs of Benzyl (5-phenyloxazol-2-yl)carbamate differ primarily in substituents on the oxazole ring or carbamate group, influencing physicochemical and biological properties. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Assumed molecular formula based on structural analysis.

- Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate (): The bromine atom at C5 increases molecular weight and may enhance electrophilic reactivity compared to the phenyl-substituted target compound. This substitution could alter solubility and binding interactions in biological systems .

- Oxazolidinone analogs (): Replacement of the oxazole ring with an oxazolidinone (a saturated heterocycle) reduces aromaticity, which may impact π-π stacking interactions in enzyme binding pockets .

Pharmacological and Biochemical Insights

For instance:

- Isosorbide 2-benzyl carbamate 5-benzoate exhibits potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 4 nM) due to π-π stacking between its carbonyl group and Trp82 in BuChE .

- The target compound’s phenyl-oxazole moiety may similarly engage in aromatic interactions, but the absence of a carbonyl group (compared to esters/ethers in ) could reduce affinity for enzymes requiring hydrogen-bonding motifs .

Stability and Metabolic Considerations

- Ether vs. Carbamate Stability: notes that ether-linked analogs (e.g., compound 18a) exhibit greater stability against carboxylesterases compared to esters. The carbamate group in the target compound may offer intermediate stability, balancing metabolic resistance and reactivity .

- Substituent Impact on Metabolism : Bromine (in ) could slow hepatic metabolism due to its electron-withdrawing effects, whereas hydroxy groups () may facilitate glucuronidation, increasing excretion rates .

Biological Activity

Benzyl (5-phenyloxazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 294.305 g/mol

- Functional Groups : Contains a benzyl group, a 5-phenyloxazole moiety, and a carbamate functional group.

The structure of this compound contributes to its biological activity by enabling interactions with various biomolecules, which can modulate specific biochemical pathways.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been investigated for several of these potential activities:

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation or enhanced apoptosis in cancer cells.

- Receptor Binding : Its unique structure allows binding to various receptors, potentially altering signaling pathways associated with inflammation or tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antitubercular Activity :

- Cytotoxicity Evaluation :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate | Antimicrobial | 6.25 - 200 µg/mL |

| 3-Benzyl-5-hydroxyphenylcarbamate | Antitubercular | 0.625 - 6.25 µg/mL |

| 1-(5-benzylthio)-1,3,4-thiadiazol derivatives | Anticancer | IC = 0.37 - 7.91 µM |

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl (5-phenyloxazol-2-yl)carbamate?

Answer:

The synthesis of benzyl carbamate derivatives typically involves condensation reactions between carbamate precursors and hydroxyl-containing intermediates. For example, acid-catalyzed condensation of benzyl carbamate with aldehydes (e.g., glyoxal) in polar protic solvents like acetic acid (AcOH) has been shown to yield cyclic or linear products depending on stoichiometry and solvent acidity . Protecting group strategies, such as using benzyl carbamate (Cbz) as a temporary amino protector, are critical. The Cbz group is stable under acidic conditions (pH < 1 at 100°C) but susceptible to cleavage via hydrogenolysis (H₂/Pd) or strong bases (e.g., LiAlH₄) . Optimize reaction conditions by monitoring intermediates via HPLC to minimize side products like re-esterified byproducts in formic acid (FoOH) .

Basic: What safety protocols should be followed when handling this compound?

Answer:

While specific GHS data for this compound may be limited, analogous benzyl carbamates (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate) recommend:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors .

- Spill management: Use dry sand or chemical absorbents; avoid environmental release .

- Storage: Keep containers sealed in dry, ventilated areas away from ignition sources .

Basic: How can the molecular structure of this compound be characterized?

Answer:

- X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data can confirm bond angles and stereochemistry .

- Spectroscopy:

- Chromatography: HPLC with UV detection to assess purity and identify byproducts .

Advanced: How do solvent polarity and acidity influence the condensation efficiency of benzyl carbamates?

Answer:

Solvent choice critically impacts reaction pathways:

- Polar protic solvents (e.g., AcOH): Facilitate acid-catalyzed condensation but may lead to intermediates precipitating, shifting equilibrium .

- Polar aprotic solvents (e.g., DMSO): Strongly deactivate condensation due to solvent basicity, stabilizing hydroxyl intermediates .

- High acidity (H₂SO₄): Accelerates condensation but risks side reactions (e.g., hydrolysis in CH₂Cl₂ or esterification in FoOH) .

Optimize by testing solvent mixtures (e.g., AcOH with controlled H₂SO₄ content) and monitor via real-time HPLC .

Advanced: How stable is the benzyl carbamate (Cbz) group under varying experimental conditions?

Answer:

Stability varies significantly:

- Acidic conditions (pH < 1): Stable at 100°C, making it suitable for acid-catalyzed reactions .

- Basic conditions (pH > 12): Rapid cleavage occurs, limiting use in alkaline environments .

- Reduction: Cleaved by H₂/Pd or Na/NH₃, enabling deprotection post-synthesis .

- Oxidation: Resists mild oxidants (e.g., MnO₂) but degrades under strong oxidizers like KMnO₄ .

Design multi-step syntheses to leverage these properties, ensuring protection during reactive steps .

Advanced: How can researchers resolve contradictions in reported synthetic yields for benzyl carbamate derivatives?

Answer:

Discrepancies often arise from:

- Solvent purity: Trace water in aprotic solvents (e.g., CH₃CN) can hydrolyze intermediates .

- Reagent ratios: Excess glyoxal in condensation reactions increases cyclic byproducts .

- Temperature control: Higher temperatures (e.g., >100°C) may degrade heat-sensitive carbamates .

Validate protocols by replicating conditions with rigorous moisture control and stoichiometric calibration .

Advanced: What structure-activity relationships (SAR) are relevant for benzyl carbamates in biological studies?

Answer:

Key SAR considerations:

- Oxazole ring: Enhances metabolic stability and π-π stacking in enzyme binding .

- Carbamate linkage: Modulates solubility and hydrolysis resistance .

- Substituent effects: Electron-withdrawing groups (e.g., fluoro) on the phenyl ring can improve cholinesterase inhibition potency .

Test analogs using in vitro enzyme assays (e.g., acetylcholinesterase inhibition) and correlate with computational docking studies .

Basic: What analytical techniques are used to assess the purity of this compound?

Answer:

- TLC: Monitor reaction progress using silica gel plates and UV visualization .

- GC-MS: Identify volatile byproducts (e.g., benzyl formate in FoOH) .

- Elemental analysis: Verify C/H/N/O percentages (e.g., C₆₇.91%, H₅.70% for analogous compounds) .

Advanced: How can researchers mitigate side reactions during benzyl carbamate synthesis?

Answer:

- Additive screening: Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

- Low-temperature quenching: Halt reactions at −20°C to stabilize reactive intermediates .

- Selective catalysts: Employ Pd/C for controlled hydrogenolysis of Cbz groups without over-reduction .

Advanced: What computational tools support the design of benzyl carbamate derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.